4-Chlorobut-2-yn-1-yl acetate
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Overview
Description
4-Chlorobut-2-yn-1-yl acetate is an organic compound with the molecular formula C6H7ClO2. It is a derivative of butynyl acetate, where a chlorine atom is substituted at the fourth position of the butynyl chain. This compound is known for its reactivity due to the presence of both an acetylene group and a chlorine atom, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobut-2-yn-1-yl acetate can be synthesized through various methods. One common method involves the reaction of 4-chlorobut-2-yne-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:
4-Chlorobut-2-yne-1-ol+Acetic anhydride→4-Chlorobut-2-yn-1-yl acetate+Acetic acid
The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetate group can be hydrolyzed to yield 4-chlorobut-2-yn-1-ol.
Oxidation: The acetylene group can be oxidized to form corresponding carbonyl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Nucleophilic Substitution: Substituted butynyl acetates.
Hydrolysis: 4-Chlorobut-2-yn-1-ol.
Oxidation: Corresponding carbonyl compounds
Scientific Research Applications
4-Chlorobut-2-yn-1-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive acetylene group
Mechanism of Action
The mechanism of action of 4-chlorobut-2-yn-1-yl acetate involves its reactivity towards nucleophiles and electrophiles. The acetylene group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to modify biological molecules and materials, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobut-2-yn-1-yl acetate
- 4-Iodobut-2-yn-1-yl acetate
- 4-Chlorobut-2-yn-1-ol
Uniqueness
4-Chlorobut-2-yn-1-yl acetate is unique due to the presence of both an acetylene group and a chlorine atom, which confer distinct reactivity patterns. Compared to its bromine and iodine analogs, the chlorine derivative is more cost-effective and readily available. Additionally, the acetate group provides a convenient handle for further functionalization .
Properties
IUPAC Name |
4-chlorobut-2-ynyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c1-6(8)9-5-3-2-4-7/h4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWMYRTNPCIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34452-25-0 |
Source
|
Record name | 4-chlorobut-2-yn-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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